molecular formula C8H8F3NO B1504464 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol CAS No. 1228631-54-6

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

Cat. No. B1504464
CAS RN: 1228631-54-6
M. Wt: 191.15 g/mol
InChI Key: JGVSFNXTWYOUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol” is a chemical compound with the molecular formula C8H8F3NO . It has a molecular weight of 191.15 g/mol . The IUPAC name for this compound is 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol .


Molecular Structure Analysis

The InChI code for “1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol” is 1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3 . The Canonical SMILES is CC(C1=CN=C(C=C1)C(F)(F)F)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.15 g/mol . It has a Hydrogen Bond Donor Count of 1 . The XLogP3-AA value is 1.3 .

Scientific Research Applications

Organic Synthesis Building Block

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol: serves as a versatile building block in organic synthesis . Its structure allows for the introduction of a trifluoromethyl group into various organic compounds, which can significantly alter the chemical and physical properties of these molecules. This compound is particularly useful in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the development of new drugs . The trifluoromethyl group is a common moiety in many pharmaceuticals due to its lipophilicity and stability, which can improve drug penetration through biological membranes and increase metabolic stability.

Material Science

Researchers in material science may employ 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol to synthesize new materials with unique properties . The introduction of fluorinated pyridyl groups can lead to materials with enhanced thermal stability, chemical resistance, and novel electronic properties.

Catalysis

This compound can act as a ligand for catalysts used in various chemical reactions . The pyridyl group can coordinate to metal centers, potentially leading to catalysts that are more selective or active.

Analytical Chemistry

In analytical chemistry, derivatives of 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol could be used as standards or reagents in chromatographic methods . The trifluoromethyl group’s electron-withdrawing nature makes it detectable by methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Agrochemical Research

The compound’s structural features make it a candidate for the synthesis of novel agrochemicals . The trifluoromethyl group can impart properties such as increased potency and selectivity to herbicides and pesticides.

Organic Synthesis Building Block

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol serves as a versatile building block in organic synthesis . Its structure allows for the introduction of a trifluoromethyl group into various organic compounds, which can significantly alter the chemical and physical properties of these molecules. This compound is particularly useful in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Future Directions

Trifluoromethylpyridine derivatives, including “1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVSFNXTWYOUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905167
Record name 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

CAS RN

1228631-54-6
Record name 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228631546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XVW8912B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2.0 g 6-trifluoromethyl-pyridine-3-carboxaldehyde in 20 mL of dry THF under inert atmosphere at −78° C. was added dropwise 6 ml of MeMgCl (3 M in THF). This mixture was allowed to warm up to room temperature slowly. Aqueous ammonium chloride was added to reaction mixture. The whole was extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulphate. Purification by flash chromatography (silica, haptane/ethyl acetate) provided 0.85 g of 1-(6-trifluoromethyl-pyridin-3-yl)-ethanol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Reactant of Route 2
Reactant of Route 2
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Reactant of Route 3
Reactant of Route 3
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Reactant of Route 4
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Reactant of Route 5
Reactant of Route 5
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Reactant of Route 6
Reactant of Route 6
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.